molecular formula C22H25FN2O3 B6093804 2-(2,5-dimethyl-3-furoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-(2,5-dimethyl-3-furoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6093804
M. Wt: 384.4 g/mol
InChI Key: PBAZSRDBVUNDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethyl-3-furoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using specific methods and has shown promising results in various research applications. In

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-3-furoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, studies have suggested that this compound works by inhibiting specific enzymes and pathways that are involved in cancer cell growth and neurological disorders.
Biochemical and Physiological Effects:
This compound has shown biochemical and physiological effects in various studies. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has shown potential in reducing inflammation and oxidative stress in the brain, which can be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,5-dimethyl-3-furoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential in cancer research and neurological disorder treatment. However, one of the limitations is that the mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the use of 2-(2,5-dimethyl-3-furoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one in scientific research. One direction is to further explore its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its use in cancer research by understanding its mechanism of action and identifying potential targets for its use. Additionally, further studies can be conducted to explore the potential of this compound in other areas of scientific research.

Synthesis Methods

The synthesis of 2-(2,5-dimethyl-3-furoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one involves a multistep process. The starting materials for the synthesis are 2,5-dimethylfuran, 4-fluorobenzylamine, and 1,3-diaminopropane. The reaction involves the condensation of 2,5-dimethylfuran and 4-fluorobenzylamine to form the intermediate product. This intermediate product is then reacted with 1,3-diaminopropane to form the final product, this compound.

Scientific Research Applications

2-(2,5-dimethyl-3-furoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

2-(2,5-dimethylfuran-3-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-15-12-19(16(2)28-15)20(26)25-11-9-22(14-25)8-3-10-24(21(22)27)13-17-4-6-18(23)7-5-17/h4-7,12H,3,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAZSRDBVUNDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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